4-Benzoyldihydrofuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyldihydrofuran-2,3-dione is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzoyl group attached to a dihydrofuran ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyldihydrofuran-2,3-dione can be achieved through various synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst such as SiO2 nanoparticles . This reaction is typically carried out under solvent-free conditions, making it environmentally friendly and efficient. The reaction conditions include moderate temperatures and short reaction times, resulting in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of solid catalysts and solvent-free conditions can be advantageous for scaling up the synthesis, as it reduces the need for extensive purification and minimizes waste generation .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyldihydrofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the benzoyl and dihydrofuran moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, with common reagents including alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted benzoyl derivatives .
Scientific Research Applications
4-Benzoyldihydrofuran-2,3-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Mechanism of Action
The mechanism of action of 4-Benzoyldihydrofuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth, leading to the observed anticancer and antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Benzoyldihydrofuran-2,3-dione can be compared with other similar compounds, such as benzofuran derivatives and dihydrofuran derivatives. Some of the similar compounds include:
Benzofuran: Known for its diverse biological activities, including anticancer and antiviral properties.
Dihydrofuran: Exhibits various pharmacological activities, such as anti-inflammatory and antioxidant effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
5431-88-9 |
---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-benzoyloxolane-2,3-dione |
InChI |
InChI=1S/C11H8O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-5,8H,6H2 |
InChI Key |
KLOLHBRNXPAOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.